2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Description
The compound “2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzothiazole ring, and a sulfonyl group attached to a chlorophenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the coupling of these components with the benzothiazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzothiazole rings, as well as the sulfonyl group attached to the chlorophenyl ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the sulfonyl group could potentially make the compound susceptible to reactions involving nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially affect its solubility and reactivity .
Scientific Research Applications
Chemical Sensing
Sulfonic acid-substituted benzothiazoles have been designed as solid-state fluorescent chromic molecules for sensing various types of organic bases and amines. This application is significant for detecting biologically important molecules such as ammonia and histamine, showcasing reversible adsorption-desorption behavior and induced fluorescent chromism, which is pivotal for solid-state sensing devices (Nakane et al., 2018).
Antitumor Activity
Research on benzothiazoles has included the synthesis of compounds with potential antitumor activities. Certain benzothiazoles substituted with benzenesulfonamide and sulfonylurea pharmacophores have been evaluated for their antitumor activity, demonstrating promising results against various tumor cell lines (Rostom, 2006).
Oxidative Desulfurization
Benzothiazoles have been investigated for their role in the oxidative desulfurization process, a crucial technique for removing sulfur from fuel. The study highlights the complete oxidation of sulfur-containing compounds to their corresponding sulfones using specific catalysts, indicating the potential of benzothiazoles in environmental applications (Lu et al., 2010).
Antimicrobial Activity
The development of new pyridine derivatives from benzothiazoles has been explored for antimicrobial applications. These compounds have been shown to possess significant antibacterial activity, indicating their potential in developing new antimicrobial agents (Patel & Agravat, 2009).
Drug Discovery and Development
Benzothiazole compounds have been identified as potential dual inhibitors of PI3K and mTOR, enzymes involved in cell growth and survival. This research highlights the role of benzothiazoles in the discovery and optimization of new therapeutic agents for treating various cancers (D'angelo et al., 2011).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-12-7-9-13(10-8-12)24(21,22)20-11-3-5-15(20)17-19-14-4-1-2-6-16(14)23-17/h1-2,4,6-10,15H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOSVHWBUMRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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